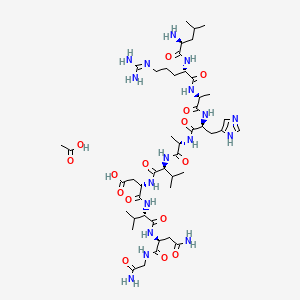
Cadherin Peptide, avian Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadherin Peptide, avian Acetate is a calcium-dependent glycoprotein involved in homophilic cell-cell adhesion. It plays a crucial role in cellular adhesion processes, particularly in the inhibition of bovine brain microvessel endothelial cells (BBMECs) adhesion . This peptide is widely used in scientific research for its ability to modulate cellular adhesion and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cadherin Peptide, avian Acetate is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence, Leu-Arg-Ala-His-Ala-Val-Asp-Val-Asn-Gly-NH2, is assembled step-by-step on a solid support. The synthesis involves the coupling of protected amino acids using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly, the peptide is cleaved from the solid support and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm the peptide’s identity and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cadherin Peptide, avian Acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable peptide backbone .
Common Reagents and Conditions
Peptide Bond Formation: DIC, HOBt, TFA, TIS, EDT
Cleavage and Deprotection: TFA, water, TIS, EDT
Major Products Formed
The major product formed from these reactions is the fully assembled and deprotected this compound .
Wissenschaftliche Forschungsanwendungen
Cadherin Peptide, avian Acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell-cell adhesion and its effects on endothelial cells.
Medicine: Explored for its potential therapeutic applications in modulating cellular adhesion in diseases such as cancer and fibrosis.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds
Wirkmechanismus
Cadherin Peptide, avian Acetate exerts its effects by binding to calcium ions, which are essential for its adhesive function. The peptide interacts with cadherin receptors on the cell surface, promoting homophilic cell-cell adhesion. This interaction is crucial for maintaining tissue integrity and cellular communication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cadherin Peptide: Another calcium-dependent glycoprotein involved in cell-cell adhesion, particularly in neural tissues.
E-Cadherin Peptide: Primarily found in epithelial tissues and plays a role in maintaining epithelial cell integrity.
VE-Cadherin Peptide: Specific to vascular endothelial cells and involved in angiogenesis.
Uniqueness
Cadherin Peptide, avian Acetate is unique due to its specific sequence and its ability to modulate endothelial cell adhesion. Its role in inhibiting BBMEC adhesion distinguishes it from other cadherin peptides, making it a valuable tool in research focused on vascular biology and related therapeutic applications .
Eigenschaften
Molekularformel |
C46H79N17O15 |
|---|---|
Molekulargewicht |
1110.2 g/mol |
IUPAC-Name |
acetic acid;(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C44H75N17O13.C2H4O2/c1-19(2)12-25(45)37(68)56-26(10-9-11-51-44(48)49)39(70)54-22(7)35(66)57-27(13-24-16-50-18-53-24)40(71)55-23(8)36(67)60-33(20(3)4)42(73)59-29(15-32(64)65)41(72)61-34(21(5)6)43(74)58-28(14-30(46)62)38(69)52-17-31(47)63;1-2(3)4/h16,18-23,25-29,33-34H,9-15,17,45H2,1-8H3,(H2,46,62)(H2,47,63)(H,50,53)(H,52,69)(H,54,70)(H,55,71)(H,56,68)(H,57,66)(H,58,74)(H,59,73)(H,60,67)(H,61,72)(H,64,65)(H4,48,49,51);1H3,(H,3,4)/t22-,23-,25-,26-,27-,28-,29-,33-,34-;/m0./s1 |
InChI-Schlüssel |
MKVNZDUYBMROBR-QDMCNFNKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N.CC(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)N)N.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















